p55CDC protein - 156288-95-8

p55CDC protein

Catalog Number: EVT-1519022
CAS Number: 156288-95-8
Molecular Formula: C12H21NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

p55CDC protein is derived from mammalian cells, particularly those undergoing active division. It belongs to a family of proteins that are associated with cell cycle control, sharing homology with yeast proteins such as Cdc20 and Cdc4, which are known to play roles in mitotic processes. The amino acid sequence of p55CDC contains several repeats that are homologous to the beta subunit of G proteins, suggesting a potential role in mediating protein-protein interactions during cell cycle progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of p55CDC protein involves standard eukaryotic protein synthesis pathways, which include transcription and translation processes.

  1. Transcription: The gene encoding p55CDC is transcribed into messenger RNA within the nucleus. This process involves:
    • Unwinding of the DNA double helix.
    • Complementary base pairing between DNA nucleotides and free RNA nucleotides.
    • Formation of a single-stranded messenger RNA molecule that exits the nucleus .
  2. Translation: The messenger RNA is translated into the p55CDC protein in the cytoplasm. This process includes:
    • Binding of ribosomes to the messenger RNA.
    • Transfer RNA molecules bringing specific amino acids to the ribosome based on codon-anticodon pairing.
    • Formation of peptide bonds between adjacent amino acids, resulting in a polypeptide chain that folds into the functional p55CDC protein .
Molecular Structure Analysis

Structure and Data

  • G-Protein Beta Repeat Motifs: The presence of seven repeats homologous to G-protein beta subunits suggests its involvement in signaling pathways.
  • Phosphorylation Sites: p55CDC undergoes phosphorylation during the cell cycle, which may influence its activity and interactions with other proteins .

The exact three-dimensional structure remains to be characterized through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

p55CDC participates in various biochemical reactions primarily related to cell cycle regulation:

  • Phosphorylation: The protein is phosphorylated by associated kinases during mitosis, which modulates its activity and interaction with other cell cycle proteins .
  • Protein Complex Formation: p55CDC forms complexes with other proteins that exhibit kinase activity. This interaction is crucial for its role in promoting mitotic spindle assembly and function .

These reactions highlight its dynamic role during cell division.

Mechanism of Action

Process and Data

The mechanism by which p55CDC exerts its effects on the cell cycle involves several key processes:

  1. Interaction with Kinases: p55CDC associates with various kinases that phosphorylate substrates involved in mitosis.
  2. Regulation of Spindle Assembly: By modulating interactions with proteins necessary for spindle formation, p55CDC ensures proper chromosome alignment and segregation during cell division.
  3. Cell Cycle Checkpoints: It plays a role in monitoring cellular conditions to ensure that cells only proceed through mitosis when they are ready, thus preventing errors in chromosome segregation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not widely reported for p55CDC due to its protein nature, general properties can be inferred:

  • Molecular Weight: The molecular weight of p55CDC is approximately 55 kDa.
  • Isoelectric Point: The isoelectric point can be determined through techniques like isoelectric focusing, indicating its charge characteristics at different pH levels.
  • Stability: Stability can vary based on post-translational modifications (like phosphorylation) and environmental conditions (such as temperature and ionic strength) affecting protein folding and function .
Applications

Scientific Uses

p55CDC has significant applications in scientific research:

  • Cell Cycle Studies: It serves as a marker for studying cell proliferation and differentiation processes.
  • Cancer Research: Given its role in mitosis, understanding p55CDC can provide insights into tumorigenesis and potential therapeutic targets for cancer treatment.
  • Biotechnology: Manipulating p55CDC expression can aid in developing models for drug testing or gene therapy approaches aimed at regulating cell growth .
Introduction to p55CDC Protein

Historical Discovery and Initial Characterization

The discovery of p55CDC (also designated CDC20) emerged from investigations into mammalian cell cycle regulators in the mid-1990s. In 1994, Weinstein et al. identified p55CDC as a novel protein ubiquitously expressed in proliferating mammalian cell lines but absent in terminally differentiated cells. Initial characterization revealed its indispensable role in cell division: transfection of antisense p55CDC cDNA into Chinese Hamster Ovary (CHO) cells caused growth arrest, which was rescued only by compensatory sense-oriented expression [2]. Immunoprecipitation studies demonstrated that p55CDC formed complexes with kinase activity, peaking during mitosis. Though lacking intrinsic kinase domains, it associated with cell cycle-regulated kinases that phosphorylated substrates like α-casein and myelin basic protein. This activity profile distinguished it from classical cyclin-dependent kinases (CDKs), suggesting a unique regulatory function [2] [3]. By 1997, its phosphorylation, cell cycle-dependent expression (accumulating from G1/S through mitosis), and degradation via the ubiquitin-proteasome system were established, cementing its status as a critical mitotic regulator [3] [7].

Table 1: Key Initial Discoveries in p55CDC Characterization

YearDiscoveryMethodologyReference
1994Identification as essential cell cycle protein in mammalsAntisense cDNA transfection in CHOWeinstein et al.
1994Association with kinase activity complexes (non-CDK)Immunoprecipitation & kinase assaysWeinstein et al.
1997Cell cycle-regulated expression (G1/S to M phase) and proteolytic degradationSynchronized cell analysisWeinstein (JBC)

Evolutionary Conservation and Homology to Yeast Cdc20/Cdc4 and Drosophila Fizzy

p55CDC exhibits profound evolutionary conservation across eukaryotes, sharing sequence and functional homology with cell division controllers in model organisms. Its primary structure contains seven WD40 repeats—a hallmark of β-propeller domains mediating protein-protein interactions. In Saccharomyces cerevisiae, two homologs were identified: Cdc20, essential for anaphase initiation, and Cdc4, involved in G1/S transition. Similarly, Drosophila Fizzy (homolog of Cdc20) regulates cyclin destruction during mitosis [1] [7]. Mutational studies in fission yeast (Schizosaccharomyces pombe) revealed that the p55CDC homolog Slp1 is indispensable for recovery from DNA damage and mitotic re-entry, genetically interacting with the master kinase p34cdc2 (CDK1) [4]. This conservation extends to functional domains: the WD40 repeats in p55CDC share >30% amino acid identity with yeast Cdc20, particularly in residues critical for substrate recognition and binding to the Anaphase-Promoting Complex/Cyclosome (APC/C) [7] [3]. Such homology underscores its ancestral role in cell cycle control.

Table 2: Evolutionary Homologs of p55CDC

OrganismHomologFunctionConservation Domain
H. sapiensp55CDC/CDC20APC/C activation, spindle checkpointFull-length WD40 repeats
S. cerevisiaeCdc20Anaphase initiation, securin degradationWD40 repeats (7 blades)
D. melanogasterFizzyCyclin B ubiquitination, mitotic exitC-terminal WD40 domain
S. pombeSlp1DNA damage recovery, p34cdc2 kinase regulationN-terminal regulatory motifs

Functional Classification Within the WD-Repeat Protein Family

p55CDC belongs to the WD40-repeat (WDR) protein superfamily, defined by tandem repeats of ~40 amino acids terminating in tryptophan-aspartate (WD) dipeptides. Structurally, these repeats fold into β-propellers, creating stable platforms for transient or sustained protein interactions. Among WDR subfamilies, p55CDC is classified as an APC/C activator alongside CDC20-like proteins (e.g., Cdh1). Its seven-bladed β-propeller recruits substrates like securin and cyclin B to the APC/C ubiquitin ligase, facilitating their degradation [3] [7] [8]. This distinguishes it from other WDR functional classes:

  • Signal transducers (e.g., Gβ subunits in heterotrimeric G proteins) [8].
  • Transcriptional regulators (e.g., TAFII proteins in TFIID complex) [8].
  • Chromatin modifiers (e.g., histone acetylase subunits) [8].Unlike these relatives, p55CDC lacks enzymatic domains but serves as a molecular adaptor targeting APC/C to specific substrates. Key interaction motifs include:
  • C-box and KEN-box: Mediate recognition of degradation signals.
  • Mad2-binding interface: Critical for spindle checkpoint control [1] [3].

Table 3: WD40-Repeat Protein Classification Highlighting p55CDC

Functional ClassExampleKey Featuresp55CDC Distinction
APC/C Activatorsp55CDC, Cdh1β-propeller binds APC/C & substratesCell cycle-specific substrate delivery
Signal TransducersAssociates with Gγ & GPCR effectorsLacks transmembrane association
Transcriptional Co-factorsTAFII-100Scaffolds TFIID assemblyNot involved in basal transcription
Chromatin ModifiersHat2Histone chaperone for acetyltransferasesNo direct chromatin linkage

p55CDC’s β-propeller structure enables it to nucleate multi-protein complexes, exemplified by its simultaneous binding to APC/C subunits (Cdc27, Cdc16), checkpoint proteins (Mad2), and kinases (Aurora B) [1] [3] [6]. This positions it as a central node integrating cell cycle progression, checkpoint signaling, and error correction.

Properties

CAS Number

156288-95-8

Product Name

p55CDC protein

Molecular Formula

C12H21NO3

Synonyms

p55CDC protein

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